molecular formula C9H7N3O2 B1437713 4-Oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 954803-07-7

4-Oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B1437713
CAS No.: 954803-07-7
M. Wt: 189.17 g/mol
InChI Key: VHPNTKQQTKCONR-UHFFFAOYSA-N
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Description

“4-Oxo-3,4-dihydroquinazoline-7-carboxamide” is a chemical compound with the CAS Number: 954803-07-7 . Its molecular weight is 189.17 .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) .

Scientific Research Applications

Biological and Synthetic Versatility

4-Oxoquinolines, including derivatives like 4-Oxo-3,4-dihydroquinazoline-7-carboxamide, are of great importance in medicinal chemistry due to their biological and synthetic versatility. N-1-Alkylated-4-oxoquinoline derivatives have been associated with various pharmacological activities such as antibacterial and antiviral properties. The presence of a carboxamide unit connected to carbon C-3 of the 4-oxoquinoline core is significant for various biological activities (Batalha et al., 2019).

Antimicrobial and Antitubercular Potential

Studies have revealed the potential of novel 4-oxoquinazoline derivatives in antimicrobial, antitubercular, and anti-HIV applications. Certain derivatives have shown potent activity against various bacterial strains and HIV (Sulthana M.T, Chitra, & Alagarsamy, 2019).

Synthesis and Chemical Reactions

The synthesis of 4-oxoquinazoline derivatives involves multiple steps and employs various chemical reactions. These processes are crucial for producing functionally diverse compounds with potential pharmacological applications (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Pharmacological Properties

4-Oxoquinoline derivatives have been used in drug discovery programs due to their pharmacological properties. This includes their role as monoamine oxidase inhibitors, which has implications for treating neurological disorders (Mesiti et al., 2021).

Potential in Cancer Therapy

Some derivatives of 4-oxoquinazoline have shown cytotoxic activity against tumor cells, indicating their potential use in cancer therapy. The efficacy of these compounds against various tumor models in vivo and in vitro has been a subject of ongoing research (Bu et al., 2001).

Future Directions

The study mentioned earlier suggests that quinazolinone-7-carboxamides can be regarded as novel lead structures, and newer analogues with improved efficiency against sEH along with or without FLAP inhibition can be generated .

Properties

IUPAC Name

4-oxo-3H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPNTKQQTKCONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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